3-溴-4-甲氧基噻吩

描述

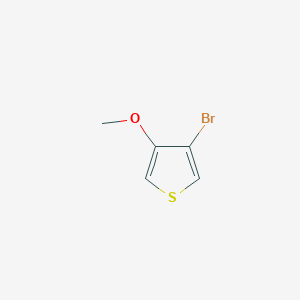

3-Bromo-4-methoxythiophene is a chemical compound with the molecular formula C5H5BrOS and a molecular weight of 193.06 . It is a liquid at 20°C .

Synthesis Analysis

The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . The polymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methoxythiophene is unique due to its small HOMO-LUMO gap and high polarizability of a sulfur atom . These properties lead to stabilization in various oxidation states and to excellent charge transport properties .Chemical Reactions Analysis

When brominated alkoxythiophene is used as a monomer, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Physical and Chemical Properties Analysis

3-Bromo-4-methoxythiophene has a refractive index of n20/D 1.579 (lit.), a boiling point of 179-183 °C/770 mmHg (lit.), and a density of 1.584 g/mL at 25 °C (lit.) .科学研究应用

电化学合成和器件应用

3-溴-4-甲氧基噻吩(BrMeOTh)已成功聚合,生成聚(3-溴-4-甲氧基噻吩)(PBrMeOTh)。这种聚合物表现出较低的氧化电位、相对窄的带隙和较高的电化学可逆性。PBrMeOTh 在电致变色器件应用中表现出巨大的潜力,因为它具有良好的光学对比度、独特变色和有效的切换时间。这使其成为电化学合成和器件制造领域的宝贵材料 (Cihaner & Önal, 2007)。

与甲氧根离子的反应

研究了 3-溴-4-甲氧基噻吩与甲氧钠的反应,导致有趣的卤素舞蹈反应。这项研究为了解 3-溴-4-甲氧基噻吩在有机合成和新型化合物开发中的化学反应性和潜在应用提供了宝贵的见解 (Gronowitz, Hallberg, & Glennow, 1980)。

吡啶取代的羟基噻吩的合成

已经开展了从 3-溴-4-甲氧基噻吩开始合成吡啶取代的羟基噻吩的研究。这些研究对于开发可用于各种科学和工业应用的新型有机化合物至关重要 (Zhang, Hörnfeldt, & Gronowitz, 1995)。

双噻吩衍生物的开发

3-溴-4-甲氧基噻吩已被用作 4,4'-二甲氧基-3,3'-双噻吩合成的前体。这项研究对于开发在电子和有机合成中具有潜在应用的新材料具有重要意义 (Zuo 等人,2015)。

聚合和电化学研究

对甲氧基噻吩衍生物(包括 3-溴-4-甲氧基噻吩)的聚合研究,为了解这些聚合物在电化学器件和材料科学中的性质和应用提供了见解 (Chang, Blankespoor, & Miller, 1987)。

作用机制

Target of Action

3-Bromo-4-methoxythiophene is a chemical compound that is primarily used in the field of organic synthesis . It is often used as a building block in the synthesis of more complex organic compounds . The primary targets of this compound are other organic molecules, where it acts as a reactant in various chemical reactions .

Mode of Action

The mode of action of 3-Bromo-4-methoxythiophene involves its interaction with other organic molecules in chemical reactions. One such reaction is the Suzuki-Miyaura cross-coupling reaction . In this reaction, the bromine atom in 3-Bromo-4-methoxythiophene is replaced by an organoboron reagent in the presence of a palladium catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

It can be used to synthesize other organic compounds that do participate in such pathways .

Result of Action

The primary result of the action of 3-Bromo-4-methoxythiophene is the formation of new organic compounds through chemical reactions . For example, in the Suzuki-Miyaura cross-coupling reaction, it can be used to form new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

安全和危害

3-Bromo-4-methoxythiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

生化分析

Biochemical Properties

These properties lead to stabilization in various oxidation states and to excellent charge transport properties

Cellular Effects

Related compounds have been shown to have significant effects on cellular processes . For instance, some thiophene derivatives have shown versatile pharmacological activities

属性

IUPAC Name |

3-bromo-4-methoxythiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c1-7-5-3-8-2-4(5)6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZGHSDUCNIDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CSC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311426 | |

| Record name | 3-Bromo-4-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110545-69-2 | |

| Record name | 3-Bromo-4-methoxythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110545-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methoxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081539.png)

![N-(2-chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081550.png)

![N-methyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B3081554.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B3081555.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081562.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081568.png)

![N-(2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3081586.png)